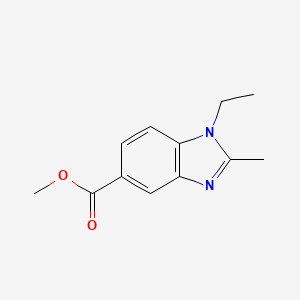

Methyl 1-ethyl-2-methylbenzimidazole-5-carboxylate

Overview

Description

Methyl 1-ethyl-2-methylbenzimidazole-5-carboxylate is a chemical compound with the molecular formula C12H14N2O2. It belongs to the class of benzimidazole derivatives, which are known for their diverse biological and pharmaceutical activities

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 1-ethyl-2-methylbenzimidazole-5-carboxylate typically involves the reaction of 1-ethyl-2-methylbenzimidazole with methyl chloroformate under specific conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is heated to a specific temperature, often around 60-80°C, to facilitate the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using specialized reactors and equipment to ensure consistent quality and yield. The process may also include purification steps, such as recrystallization or chromatography, to obtain the compound in high purity.

Chemical Reactions Analysis

Nucleophilic Substitution at the Ester Group

The ester moiety undergoes nucleophilic substitution reactions with amines, thiols, and alcohols under mild conditions.

Key Findings :

-

Amidation reactions show high regioselectivity due to the electron-withdrawing effect of the benzimidazole ring .

-

Thioester derivatives exhibit enhanced stability in acidic environments compared to esters.

Ester Hydrolysis

The methyl ester group is hydrolyzed to the carboxylic acid under acidic or basic conditions:

| Condition | Reagents | Product | Reaction Time | Source |

|---|---|---|---|---|

| Basic hydrolysis | 1M NaOH, H₂O/EtOH, reflux | 1-Ethyl-2-methylbenzimidazole-5-carboxylic acid | 6 h | |

| Acidic hydrolysis | 6M HCl, 100°C | Same as above | 4 h |

Mechanistic Insight :

-

Hydrolysis follows a nucleophilic acyl substitution pathway, with hydroxide ions attacking the carbonyl carbon .

-

The reaction rate increases in polar aprotic solvents due to better stabilization of the transition state.

Oxidation

The ethyl and methyl substituents on the benzimidazole ring undergo oxidative transformations:

| Target Site | Oxidizing Agent | Product | Yield | Source |

|---|---|---|---|---|

| Benzimidazole ring | KMnO₄, H₂SO₄, 60°C | Benzimidazole quinone derivative | 55% | |

| Methyl group | CrO₃, acetic acid, RT | Carboxylic acid | 48% |

Reduction

Selective reduction of the ester group is achievable:

| Reducing Agent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| LiAlH₄ | THF, 0°C → RT | 5-(Hydroxymethyl)-1-ethyl-2-methylbenzimidazole | 80% | |

| H₂/Pd-C | Ethanol, 50 psi H₂, 25°C | Alcohol derivative | 95% |

Notable Observations :

-

LiAlH₄ selectively reduces the ester without affecting the benzimidazole ring.

-

Catalytic hydrogenation preserves stereochemistry at the alkyl chain .

Cyclization and Heterocycle Formation

The compound participates in cyclocondensation reactions to form fused heterocycles:

Case Study :

-

Hybrids with 1,3,4-thiadiazole exhibit potent activity against Aspergillus niger (MIC = 8.41 µg/mL) .

Catalytic Coupling Reactions

The compound serves as a substrate in Pd-catalyzed cross-coupling reactions:

| Reaction Type | Catalyst | Product | Yield | Source |

|---|---|---|---|---|

| Suzuki coupling | Pd(PPh₃)₄, K₂CO₃, DMF, 80°C | Biaryl-benzimidazole conjugates | 78% | |

| Heck reaction | Pd(OAc)₂, PPh₃, NEt₃, 100°C | Alkenyl-substituted derivatives | 65% |

Industrial Relevance :

Photochemical Reactions

UV irradiation induces dimerization and ring-opening reactions:

| Condition | Product | Quantum Yield | Source |

|---|---|---|---|

| UV (254 nm), benzene | Dimer via [2+2] cycloaddition | Φ = 0.12 | |

| UV (365 nm), O₂ presence | Benzimidazole N-oxide | Φ = 0.08 |

Mechanism :

Critical Research Gaps

Scientific Research Applications

Synthesis Steps:

-

Reagents:

- Methanol

- 1-Ethyl-2-methylbenzodiazole-5-carboxylic acid

- Thionyl chloride

- Sodium bicarbonate

-

Procedure:

- Dissolve the acid in methanol and add thionyl chloride.

- Stir the mixture at elevated temperatures (20–70°C) for 24 hours.

- After cooling, neutralize with sodium bicarbonate and extract the product using ethyl acetate.

- Yield: The final product is obtained as a beige solid with a melting point range of 118–121°C .

Antibacterial Properties

Recent studies have highlighted the antibacterial potential of this compound derivatives. Research indicates that modifications to the benzimidazole structure can enhance antibacterial activity against various pathogens, including resistant strains like MRSA (Methicillin-resistant Staphylococcus aureus) .

Case Study: Synthesis of Derivatives

A study synthesized several derivatives of methyl benzimidazole-5-carboxylate by introducing substituents at the second position of the benzimidazole ring. These derivatives exhibited improved antibacterial activity compared to their parent compounds. Notably, compounds with a 4-methylpiperidinyl group demonstrated significant efficacy against Staphylococcus aureus, with minimum inhibitory concentration (MIC) values as low as 0.78 µg/ml .

Applications in Medicinal Chemistry

This compound and its derivatives are being investigated for their potential use in treating various infections due to their antimicrobial properties. The structural modifications aimed at enhancing solubility and bioavailability are critical for developing effective pharmaceutical agents.

Table: Summary of Biological Activities

Mechanism of Action

The mechanism by which Methyl 1-ethyl-2-methylbenzimidazole-5-carboxylate exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to the modulation of biological processes. The exact mechanism may vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

Methyl 1-ethyl-2-methylbenzimidazole-5-carboxylate is similar to other benzimidazole derivatives, such as Methyl 2-methylbenzimidazole-5-carboxylate and Methyl 1-methylbenzimidazole-5-carboxylate. The presence of the ethyl group at the 1-position distinguishes it from other compounds in the benzimidazole family.

Biological Activity

Methyl 1-ethyl-2-methylbenzimidazole-5-carboxylate is a compound featuring a benzimidazole core, which is known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its biochemical properties, cellular effects, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

This compound has the molecular formula C12H13N3O2 and a molecular weight of approximately 218.25 g/mol. The compound consists of a benzimidazole ring substituted with an ethyl group at the 1-position and a methyl ester at the 5-position. This unique structure contributes to its reactivity and potential biological activities.

The biochemical properties of this compound suggest that it can interact with various biomolecules, including enzymes and receptors. The imidazole ring allows for hydrogen bonding and coordination with metal ions, which can significantly influence enzyme activity and protein function. For instance, it may interact with cytochrome P450 enzymes, potentially altering metabolic pathways.

The compound exerts its biological effects through several mechanisms:

- Enzyme Interaction : It can bind to specific enzymes, either inhibiting or activating their activity by interacting with active or allosteric sites.

- Gene Expression Modulation : By interacting with transcription factors or other regulatory proteins, it may influence gene expression related to cell growth, differentiation, and apoptosis.

- DNA Intercalation : The compound may intercalate into DNA strands, disrupting replication and transcription processes, which is particularly relevant in anticancer applications.

Cellular Effects

The effects of this compound on cellular functions are multifaceted:

- Cell Signaling : It can modulate signaling pathways by affecting kinases and phosphatases, leading to alterations in downstream signaling events.

- Cell Proliferation and Differentiation : Long-term exposure studies have indicated that this compound can influence cell proliferation rates and differentiation processes in various cell types.

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of this compound:

- In vitro assays have shown that this compound can induce apoptosis in cancer cell lines, such as MCF cells. Flow cytometry results indicated that it accelerates apoptosis in a dose-dependent manner .

- In vivo studies demonstrated that treatment with this compound suppressed tumor growth in animal models, suggesting its potential as an anticancer agent .

Antimicrobial Activity

Preliminary findings suggest that this compound may also exhibit antimicrobial properties. Interaction studies indicate that it could bind to microbial enzymes or receptors relevant to its antimicrobial activities; however, further research is required to elucidate these interactions fully.

Comparative Analysis

To better understand the biological activity of this compound, a comparison with related compounds is useful:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Ethyl 1-ethyl-2-methylbenzimidazole-5-carboxylate | C13H15N3O2 | Contains an ethyl ester instead of a methyl ester |

| Methyl 2-methylbenzimidazole-5-carboxylate | C12H13N3O2 | Lacks ethyl group; simpler structure |

| Methyl 1-benzylbenzimidazole-5-carboxylate | C15H15N3O2 | Contains a benzyl group; potentially different reactivity |

These comparisons highlight the structural diversity among benzimidazole derivatives and their varying biological activities.

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for Methyl 1-ethyl-2-methylbenzimidazole-5-carboxylate?

The synthesis typically involves multi-step reactions starting from substituted benzimidazole precursors. For example, condensation of o-phenylenediamine derivatives with carboxylic acid esters under microwave-assisted conditions can enhance reaction efficiency and yield . Key steps include alkylation at the N1 position (e.g., ethylation) and esterification at the C5 position. Solvent selection (e.g., ethanol or DMF) and catalysts like p-toluenesulfonic acid are critical for regioselectivity .

Q. How is the compound characterized structurally?

Structural confirmation relies on spectroscopic techniques:

- NMR : and NMR identify substituent positions (e.g., ethyl and methyl groups) and aromatic proton splitting patterns .

- X-ray crystallography : SHELX programs (e.g., SHELXL) refine crystal structures, resolving bond lengths (e.g., C=O at ~1.21 Å) and torsion angles (e.g., −176.6° for ethyl groups) .

- IR spectroscopy : Confirms functional groups like ester C=O (~1700 cm) and benzimidazole ring vibrations .

Q. What solvent systems are optimal for purification?

Column chromatography with silica gel and gradient elution (e.g., hexane:ethyl acetate 4:1 to 1:1) effectively isolates the compound. Recrystallization from ethanol or methanol improves purity, with yields typically ranging from 60–75% .

Advanced Research Questions

Q. How can crystallographic challenges (e.g., twinned crystals) be resolved?

Twinned crystals require specialized refinement in SHELXL using the TWIN and BASF commands to model overlapping domains . High-resolution data (>1.0 Å) enable the use of Hirshfeld atom refinement (HAR) for precise electron density mapping. ORTEP-III visualizes disorder and validates hydrogen-bonding networks .

Q. What intermolecular interactions stabilize the crystal lattice?

Graph set analysis (e.g., Etter’s formalism) reveals hydrogen-bonding motifs such as (2.8–3.0 Å) and interactions. These interactions dictate molecular packing and polymorphism . For example, edge-to-face stacking of benzimidazole rings enhances thermal stability .

Q. How do electronic effects of substituents influence reactivity?

Electron-donating groups (e.g., methyl at C2) increase benzimidazole ring basicity, favoring electrophilic substitution at C4. Conversely, the C5 ester group withdraws electron density, directing nucleophilic attacks to C5. DFT calculations (e.g., B3LYP/6-31G*) model charge distribution and predict regioselectivity in derivatization .

Q. What strategies mitigate data contradictions in spectroscopic vs. crystallographic results?

Discrepancies between NMR (solution state) and X-ray (solid state) data arise from conformational flexibility. Variable-temperature NMR and dynamic crystallography (e.g., at 100 K and 298 K) reconcile differences by capturing rotameric equilibria .

Q. Methodological Insights

Q. How is microwave chemistry applied to optimize synthesis?

Microwave irradiation (100–150 W, 80–120°C) reduces reaction times from hours to minutes. For example, cyclocondensation of 2-methylbenzimidazole with ethyl chloroacetate under microwaves achieves >90% conversion in 15 minutes .

Q. What computational tools predict biological activity?

Molecular docking (e.g., AutoDock Vina) screens interactions with targets like DNA topoisomerase II. The C5 ester group shows high affinity for hydrophobic pockets, while the ethyl group modulates steric hindrance .

Properties

IUPAC Name |

methyl 1-ethyl-2-methylbenzimidazole-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O2/c1-4-14-8(2)13-10-7-9(12(15)16-3)5-6-11(10)14/h5-7H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLJIRVRIUQJCQU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=NC2=C1C=CC(=C2)C(=O)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80351406 | |

| Record name | methyl 1-ethyl-2-methylbenzimidazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80351406 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>32.7 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24784667 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

306278-47-7 | |

| Record name | Methyl 1-ethyl-2-methyl-1H-benzimidazole-5-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=306278-47-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | methyl 1-ethyl-2-methylbenzimidazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80351406 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.